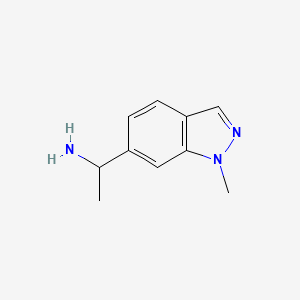

6-(1-Aminoethyl)-1-methyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

1-(1-methylindazol-6-yl)ethanamine |

InChI |

InChI=1S/C10H13N3/c1-7(11)8-3-4-9-6-12-13(2)10(9)5-8/h3-7H,11H2,1-2H3 |

InChI Key |

XGALVTPNDQHOPD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=NN2C)N |

Origin of Product |

United States |

Contextual Significance of the Indazole Core in Contemporary Chemical and Biological Research

The indazole nucleus, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, stands as a cornerstone in medicinal chemistry. nih.govcaribjscitech.com This scaffold is considered a "privileged structure" due to its recurrence in a multitude of biologically active compounds. pharmablock.com Indazole-containing derivatives are central to drug discovery, exhibiting a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, anti-cancer, and antiviral properties. nih.govcaribjscitech.com

The versatility of the indazole core allows for structural modifications at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. pnrjournal.com Several FDA-approved drugs are built upon this framework, underscoring its clinical significance. Notable examples include Pazopanib, a multi-kinase inhibitor for cancer treatment, and Benzydamine, a non-steroidal anti-inflammatory agent. pnrjournal.comdoi.org The stability and synthetic accessibility of the indazole ring system further cement its role as a critical building block in the development of novel therapeutic agents. nih.gov

Overview of 1 Methyl 1h Indazole Derivatives As Key Research Targets and Building Blocks

Within the broader family of indazoles, 1-methyl-1H-indazole derivatives have emerged as particularly valuable subjects of investigation. The methylation at the N1 position is a common and strategic modification in medicinal chemistry. This alteration can significantly influence a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development. mdpi.com Furthermore, the N1-methyl group can orient substituents in a way that enhances binding affinity to biological targets. pharmablock.com

Compounds like 1,3-dimethyl-6-amino-1H-indazole derivatives have been synthesized and evaluated as potential anticancer agents, demonstrating the importance of the N1-methyl group in structure-activity relationship (SAR) studies. nih.gov The 1-methyl-1H-indazole core serves as a versatile scaffold for creating libraries of compounds for high-throughput screening and as a key intermediate in multi-step syntheses of more complex molecules. doi.orgresearchgate.net Its derivatives are actively being explored for their potential as kinase inhibitors, showcasing the focused interest in this specific subclass of indazoles. doi.org

Academic Research Focus on 6 1 Aminoethyl 1 Methyl 1h Indazole Within the Indazole Chemical Space

The specific compound, 6-(1-Aminoethyl)-1-methyl-1H-indazole, represents a precise point of interest within the vast indazole chemical space. Research in this area often concentrates on the functionalization of the 6-position of the indazole ring, as modifications at this site have been shown to be critical for biological activity, particularly in the development of anticancer agents. researchgate.netnih.gov

The introduction of an aminoethyl group at the 6-position is a strategic design choice. The amino group can serve as a key interaction point with biological targets, forming hydrogen bonds or salt bridges, which can enhance binding affinity and selectivity. dntb.gov.ua Academic research has extensively explored 6-aminoindazole derivatives, which are structural precursors to the target compound. These studies have revealed that substituents on the 6-amino group significantly impact antiproliferative activity against various cancer cell lines. researchgate.netnih.gov Therefore, this compound is situated within a research trajectory aimed at exploring how small, amine-containing alkyl chains at the 6-position can modulate the therapeutic potential of the 1-methyl-1H-indazole scaffold.

Research Objectives and Scope for In Depth Investigation of Substituted Indazoles

Strategies for the Synthesis of the 1-Methyl-1H-indazole Scaffold

The initial synthesis of the indazole core often commences with appropriately substituted benzene (B151609) derivatives. A prevalent precursor for the ultimate introduction of a 6-amino functionality is 6-nitro-1H-indazole. This intermediate can be synthesized from starting materials such as 2-methyl-5-nitroaniline. The synthesis involves a diazotization reaction followed by cyclization to form the indazole ring. While various methods exist for indazole synthesis, the choice of precursor is critical for the regioselective introduction of substituents in the final product.

The methylation of the indazole ring can occur at either the N1 or N2 position, leading to two different regioisomers. The selectivity of this reaction is highly dependent on the reaction conditions, including the choice of methylating agent, base, and solvent. To obtain the desired 1-methyl-1H-indazole isomer, N1-alkylation is necessary.

Generally, the use of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of a methylating agent like methyl iodide, favors the formation of the thermodynamically more stable N1-isomer. The electronic nature of substituents on the indazole ring can also influence the N1:N2 ratio. Electron-withdrawing groups can affect the nucleophilicity of the nitrogen atoms, thereby influencing the site of methylation.

| Methylating Agent | Base | Solvent | Predominant Isomer |

| Methyl Iodide | Sodium Hydride | THF/DMF | N1 |

| Dimethyl Sulfate | Potassium Carbonate | Acetone | Mixture, N1 major |

| Diazomethane | - | Ether | Mixture, N2 may be significant |

Table 1: Common conditions for N-methylation of indazoles and their typical regioselectivity.

Introduction and Derivatization of the 6-Amino Functionality

With the 1-methyl-1H-indazole scaffold in hand, the subsequent steps focus on the introduction and elaboration of the amino group at the C6 position.

The most direct route to 6-amino-1-methyl-1H-indazole is through the reduction of the corresponding 6-nitro-1-methyl-1H-indazole. This transformation is reliably achieved through several methods. Catalytic hydrogenation using palladium on carbon (Pd/C) in a protic solvent like ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere is a clean and efficient method. nih.gov Alternative reducing agents include metal-acid systems, such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid. These methods are robust and suitable for large-scale synthesis.

| Reducing Agent/System | Solvent | Key Features |

| H₂/Pd-C | Methanol/Ethanol | Clean, high yield, mild conditions. nih.gov |

| SnCl₂·2H₂O / HCl | Ethanol | Effective for nitro group reduction. |

| Fe / Acetic Acid | Ethanol | Cost-effective, suitable for large scale. |

Table 2: Common methods for the reduction of 6-nitroindazoles.

The introduction of the 1-aminoethyl group at the C6 position can be accomplished through several synthetic pathways, starting from 6-amino-1-methyl-1H-indazole.

One common and effective method is reductive amination . wikipedia.orgresearchgate.net This one-pot reaction involves the treatment of 6-amino-1-methyl-1H-indazole with acetaldehyde (B116499) in the presence of a reducing agent. The initial reaction between the amine and the aldehyde forms an intermediate imine, which is then reduced in situ to the desired ethylamine (B1201723) derivative. nih.gov Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used as the reducing agents because they are mild enough not to reduce the aldehyde starting material. researchgate.net

Another viable, albeit longer, route involves a two-step acylation-reduction sequence . The 6-amino group can first be acylated with acetyl chloride or acetic anhydride (B1165640) to form the corresponding acetamide. This intermediate amide can then be reduced to the ethylamine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF.

A third potential, though less common, approach could start from a 6-cyano-1-methyl-1H-indazole precursor. A Grignard reaction with methylmagnesium bromide would add to the nitrile to form an intermediate imine, which upon acidic workup and subsequent reduction, would yield the 1-aminoethyl group.

Advanced Synthetic Approaches for Complex 6-Substituted Indazoles

For the synthesis of more complex analogues of this compound, advanced synthetic strategies, particularly palladium-catalyzed cross-coupling reactions, are employed. A key intermediate for these approaches is 6-bromo-1-methyl-1H-indazole.

The Suzuki cross-coupling reaction is a powerful tool for creating carbon-carbon bonds. researchgate.net In this context, 6-bromo-1-methyl-1H-indazole can be coupled with a variety of boronic acids or their esters to introduce diverse aryl, heteroaryl, or alkyl groups at the C6 position. This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base like potassium carbonate. This methodology allows for the synthesis of a wide array of analogues with different substituents on the benzene ring of the indazole scaffold, enabling the exploration of structure-activity relationships.

Multi-Component Reactions in Indazole Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating substantial portions of all starting materials. lupinepublishers.com These reactions are advantageous due to their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. lupinepublishers.comrsc.org In the context of indazole synthesis, MCRs provide a convergent and expedited route to the heterocyclic core.

One notable example is the one-pot, three-component synthesis of 2H-indazoles. This reaction can be achieved through the condensation of a 2-bromobenzaldehyde, a primary amine, and sodium azide. caribjscitech.com The process involves consecutive C-N and N-N bond formations, often facilitated by a catalyst. Various catalytic systems have been employed, including copper(I) iodide (CuI) with 1,2-diaminoethane (TMEDA) and nano-catalyzed copper(II) oxide (CuO). caribjscitech.com The use of heterogeneous catalysts, such as copper acetylacetonate (B107027) anchored onto an amine-functionalized silica/starch composite, has also been reported, offering advantages like catalyst recyclability and eco-compatibility. caribjscitech.com

Table 1: Examples of Catalysts in Three-Component Indazole Synthesis

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| CuI / TMEDA | 2-Bromobenzaldehydes, Primary Amines, Sodium Azide | 2-Aryl-2H-indazoles | caribjscitech.com |

| Nano CuO | 2-Bromobenzaldehydes, Primary Amines, Sodium Azide | 2H-Indazoles | caribjscitech.com |

These MCRs highlight a versatile approach for accessing the indazole scaffold, which can then be further modified to produce analogues of this compound.

Palladium-Catalyzed Cross-Coupling Reactions in Indazole Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic systems, including indazoles. nih.govnih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, enabling the introduction of a wide array of substituents onto the indazole ring. researchgate.net

The Suzuki-Miyaura coupling is one of the most utilized methods for creating C-C bonds. nih.gov It involves the reaction of a halo-indazole with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction has been successfully applied to the C7-functionalization of 4-substituted 1H-indazoles. nih.gov For instance, 7-bromo-4-substituted-1H-indazoles can be coupled with various arylboronic acids to yield C7-arylated indazoles in moderate to good yields. nih.gov The choice of catalyst, base, and solvent is crucial for optimizing the reaction conditions. nih.gov

Other important palladium-catalyzed reactions for indazole functionalization include:

Direct Arylation: This method allows for the coupling of indazoles with aryl halides directly, avoiding the need to pre-functionalize the indazole ring. researchgate.net

Isocyanide Insertion: A palladium(II)-catalyzed isocyanide insertion strategy has been developed for the C3-functionalization of 2H-indazoles, leading to the synthesis of diverse and complex heterocyclic systems. acs.org

The ability to selectively functionalize different positions of the indazole core is crucial for structure-activity relationship studies and the development of analogues of the target compound.

Table 2: Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling of a 7-Bromo-1H-indazole

| Catalyst | Base | Solvent | Coupling Partner | Yield | Reference |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | (4-methoxyphenyl)boronic acid | Good | nih.gov |

Microwave-Assisted Synthetic Protocols for Indazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. jchr.orgsemanticscholar.orgnih.gov This technology has been widely applied to the synthesis of heterocyclic compounds, including indazole derivatives. jchr.orgnih.govsemanticscholar.org

Microwave irradiation has been shown to be beneficial in various indazole synthesis strategies, including:

Condensation Reactions: The formation of tetrahydroindazoles from 2-acetylcyclohexanone (B32800) and various hydrazines is favored by microwave irradiation, resulting in improved yields and shortened reaction times. nih.govsemanticscholar.org

Cascade Reactions: Microwave heating can facilitate novel cascade N-N bond forming reactions for the synthesis of indazole acetic acid scaffolds. researchgate.net

The efficiency and speed of microwave-assisted protocols make them highly attractive for the rapid generation of libraries of indazole derivatives for research purposes. semanticscholar.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Indazoles

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Cu-catalyzed N-alkynylation | 24 hours | 30 minutes | Marked improvement | semanticscholar.org |

One-Pot Methodologies for Expedited Synthesis

One-pot methodologies, where sequential reactions are carried out in a single reactor without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. mdpi.com Several one-pot procedures have been developed for the synthesis of indazoles and their derivatives. organic-chemistry.orgnih.gov

A copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazoles has been developed, providing moderate to good yields (55%–72%) that are substantially better than the corresponding two-step process. mdpi.comresearchgate.net This procedure involves the reaction of an ortho-iodobenzyl bromide with di-tert-butyl hydrazodiformate in the presence of copper(I) iodide, 1,10-phenanthroline, and cesium carbonate. mdpi.comresearchgate.net The reaction is tolerant of various functional groups on the aromatic ring. mdpi.comresearchgate.net

Another example is the one-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones and aryne precursors like o-(trimethylsilyl)aryl triflates. nih.gov This method avoids the isolation of labile intermediates by generating them in situ, providing a convenient route to these pharmaceutically relevant compounds. nih.gov Metal-free, one-pot reactions of 2-aminophenones with hydroxylamine (B1172632) derivatives have also been reported to provide indazoles in very good yields under mild conditions. organic-chemistry.org

Stereoselective Synthesis of the 1-Aminoethyl Moiety

The 1-aminoethyl moiety in this compound contains a chiral center, making its stereoselective synthesis a critical aspect for producing enantiomerically pure compounds. Asymmetric synthesis strategies are employed to control the formation of the desired stereoisomer.

While specific methods for the direct asymmetric installation of a 1-aminoethyl group onto the C6 position of a pre-formed 1-methyl-1H-indazole are not extensively detailed in the provided search context, general principles of asymmetric synthesis can be applied. These often involve either the use of chiral auxiliaries, chiral catalysts, or the resolution of a racemic mixture.

A common approach involves the asymmetric reduction of a corresponding ketone precursor. For instance, a 6-acetyl-1-methyl-1H-indazole could be subjected to asymmetric reduction using a chiral reducing agent, such as a borane (B79455) reagent with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), to produce the chiral alcohol. This alcohol can then be converted to the amine with retention or inversion of configuration, for example, via a Mitsunobu reaction with an appropriate nitrogen nucleophile followed by deprotection, or by conversion to a leaving group and subsequent displacement with an azide, followed by reduction.

Alternatively, the catalytic asymmetric electrophilic functionalization of heteroaromatic compounds bearing an exocyclic amino group has been explored as a strategy for enantioselective synthesis. rsc.org This approach could potentially be adapted for the synthesis of chiral indazole derivatives. Tandem reactions, such as formal [3+2] and [3+3] cycloadditions, have also been used for synthesizing highly functionalized chiral nitrogen heterocycles. rsc.org

Analytical Characterization of Synthetic Intermediates and Final Compounds for Research Purity

The unambiguous characterization of synthetic intermediates and the final compound, along with the determination of their purity, is essential in chemical research. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

For indazole derivatives, the following analytical methods are standard:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for structural elucidation. nih.govijcrt.org They provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure, including the position of substituents on the indazole ring. pnrjournal.com

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). nih.gov Fragmentation patterns can further support the proposed structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as N-H, C=O, or C-N bonds, by detecting their characteristic vibrational frequencies. jchr.orgresearchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a compound. ijcrt.org

Elemental Analysis (CHN Analysis): This method determines the mass percentages of carbon, hydrogen, and nitrogen in a compound, which are then compared to the theoretical values calculated from the molecular formula to confirm its composition. ijcrt.org

Melting Point Determination: For solid compounds, the melting point is a useful indicator of purity. A sharp melting point range typically suggests a high degree of purity. jchr.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. It is a primary method for determining the purity of the final compound with high accuracy.

By employing this suite of analytical techniques, researchers can confidently confirm the identity and establish the research-grade purity of synthesized compounds like this compound and its intermediates.

Conformational Analysis and Tautomerism in Substituted 1-Methyl-1H-indazoles

In unsubstituted indazoles, the 1H-tautomer is generally the more stable form. nih.gov Theoretical calculations have shown that the 1H-tautomer of indazole is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹ nih.gov. This preference is attributed to the benzenoid character of the fused ring system in the 1H-form, which is energetically more favorable than the quinonoid structure of the 2H-tautomer. nih.gov The presence of a methyl group at the N1 position in this compound locks the molecule in the 1H-tautomeric form, thereby pre-organizing the molecule for specific receptor interactions and eliminating the complexities of tautomeric equilibria in biological systems. This fixed tautomeric state ensures a consistent hydrogen bonding pattern and dipole moment, which are crucial for predictable molecular recognition.

Computational studies on related indazole systems provide insights into the energetic differences between tautomers, which can be influenced by substitution patterns.

| Tautomer Comparison | Energy Difference (kJ·mol⁻¹) | Reference |

| 1H-Indazole vs. 2H-Indazole | 15 | nih.gov |

This table illustrates the greater stability of the 1H-tautomer in the parent indazole system.

The substitution pattern on the indazole ring significantly influences its conformational preferences. In the case of this compound, the key rotatable bonds are between the indazole ring and the aminoethyl side chain. The preferred conformation will be a balance between minimizing steric hindrance and optimizing non-covalent interactions, both intramolecularly and with a biological target.

The planarity of the indazole ring system is a key feature, with the fused rings being essentially coplanar researchgate.net. This rigidity of the core scaffold, combined with the flexibility of the aminoethyl side chain, allows the molecule to present a specific pharmacophore in three-dimensional space.

Elucidation of Structural Determinants for Molecular Interactions

The biological activity of this compound is a direct consequence of its ability to interact with specific receptors or enzymes. The indazole heterocycle, the 1-aminoethyl substituent, and the inherent chirality all play distinct and crucial roles in these molecular interactions.

The indazole ring system is a well-established pharmacophore in medicinal chemistry, known for its ability to participate in a variety of non-covalent interactions. nih.gov The aromatic nature of the indazole core allows for π-π stacking interactions with aromatic amino acid residues in a protein's binding site. Furthermore, the nitrogen atoms of the pyrazole (B372694) ring can act as hydrogen bond acceptors, forming crucial interactions that anchor the ligand in the binding pocket. The N-methylation at the N1 position, while preventing tautomerism, also influences the electronic properties of the ring and can participate in hydrophobic interactions. The indazole moiety is often considered a bioisostere of the indole (B1671886) ring found in tryptophan, which allows it to interact with targets that recognize this natural amino acid. nih.gov

The ethyl linker provides a degree of conformational flexibility, allowing the terminal amino group to orient itself optimally within the binding site. The length and nature of this linker are crucial; modifications can significantly impact potency and selectivity. The methyl group on the ethyl chain introduces a steric element that can influence the preferred binding mode and may enhance selectivity by preventing binding to off-target proteins with smaller binding pockets.

The presence of a chiral center in the 1-aminoethyl substituent means that this compound exists as a pair of enantiomers, the (R)- and (S)-forms. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and even toxicities. This is because biological macromolecules, such as receptors and enzymes, are themselves chiral and will interact differently with the two enantiomers.

While specific studies on the enantiomeric activity of this compound are not extensively documented in publicly available literature, it is highly probable that one enantiomer will display superior activity over the other. The differential binding of enantiomers can be attributed to the three-point attachment model, where one enantiomer can achieve a more optimal set of interactions with the chiral binding site of its target protein. The separation and individual pharmacological evaluation of the (R)- and (S)-enantiomers are therefore essential steps in the development of any chiral drug candidate. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) are commonly employed for the separation of enantiomers. shimadzu.com

Ligand Design Strategies for this compound Analogues

The design of novel ligands based on the this compound scaffold involves a variety of sophisticated medicinal chemistry strategies. These approaches aim to optimize the pharmacological profile of lead compounds by modifying their structure to enhance potency, selectivity, and pharmacokinetic properties. Key strategies include scaffold hopping, bioisosteric replacements, fragment-based drug discovery (FBDD), and structure-based drug design (SBDD). These methodologies leverage an understanding of the target's three-dimensional structure and the ligand's binding mode to guide the rational design of new and improved analogues.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery used to identify novel chemical series with improved properties while retaining the desired biological activity. researchgate.netresearchgate.net The indazole nucleus is recognized as a "privileged scaffold" and a versatile bioisostere, particularly for moieties like phenol (B47542) and indole, which allows for significant molecular re-engineering. pharmablock.comrsc.org

Scaffold Hopping: This technique involves replacing the central core of a molecule—in this case, the indazole ring—with a different, structurally distinct scaffold that maintains the essential three-dimensional arrangement of key binding groups. researchgate.net For indazole derivatives, this could mean transitioning to other bicyclic heteroaromatic systems. For instance, in the development of dual MCL-1/BCL-2 inhibitors, a scaffold hop from an indole core to an indazole framework was successfully executed. This strategy resulted in novel N2-substituted, indazole-3-carboxylic acid leads with improved dual inhibitory activity. rsc.org Such an approach can lead to compounds with novel intellectual property, altered physical properties, and potentially improved metabolic stability. researchgate.netpharmablock.com

Bioisosteric Replacements: Bioisosterism involves substituting an atom or a group of atoms in a molecule with another group that has similar physical or chemical properties, thereby creating a new compound with similar biological activity. researchgate.net The indazole ring itself is a common bioisostere for indole, as seen in the design of inhibitors for enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov The rationale is that the indazole scaffold can mimic the indole ring of tryptophan, the natural substrate of IDO1. nih.gov Furthermore, within the indazole scaffold, specific functional groups can be replaced. For example, in designing histone deacetylase (HDAC) inhibitors, bioisosterism strategies were employed alongside virtual screening to develop novel indazole derivatives with potent activity. nih.gov

| Original Fragment | Bioisosteric Replacement | Rationale & Outcome | Reference |

| Indole | Indazole | Mimic tryptophan for IDO1 inhibition; led to potent anticancer agents. | nih.gov |

| Phenol | Indazole | Improve metabolic stability and lipophilicity while maintaining key interactions. | pharmablock.com |

| Phenyl-indazole | Pyrazolopyridone | Increase cell penetration by altering logD while retaining enzymatic potency. | pharmablock.com |

| Indole Core | Indazole Framework | Develop dual MCL-1/BCL-2 inhibitors from a selective lead; resulted in improved dual inhibition. | rsc.org |

Fragment-Based Drug Discovery (FBDD) Applied to Indazole Scaffolds

Fragment-Based Drug Discovery (FBDD) is a hit-identification strategy that begins by screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov Once a fragment hit is identified, it is progressively optimized and grown into a more potent, lead-like molecule. The indazole scaffold is considered a privileged fragment in FBDD due to its favorable properties and ability to form key interactions with various protein targets, particularly kinases. pharmablock.com

Several research efforts have successfully employed FBDD to develop potent inhibitors based on the indazole scaffold.

AXL Kinase Inhibitors: An indazole fragment was identified as a hit against AXL kinase through a high-concentration biochemical screen. This initial fragment was rapidly optimized by screening an in-house library of expanded fragments, leading to a potent inhibitor with moderate exposure levels in mice. X-ray crystallography confirmed the binding mode, providing a structural basis for further optimization. nih.gov

Aurora Kinase Inhibitors: Through a combination of in silico fragment-based approaches and knowledge-based drug design, indazole-based derivatives were developed as inhibitors of Aurora kinases. This strategy yielded compounds with subtype selectivity for either Aurora A or Aurora B, as well as dual inhibitors. nih.gov

HDAC Inhibitors: Fragment-based virtual screening was utilized to design novel indazole derivatives as inhibitors of histone deacetylases (HDACs). This approach led to the identification of compounds with excellent inhibitory activities against multiple HDAC isoforms. nih.gov

The FBDD process typically involves identifying a starting fragment and then elaborating its structure, as illustrated by the development of Phosphoinositide-Dependent Kinase-1 (PDK1) inhibitors, where a fragment-based, structure-assisted approach yielded lead compounds with nanomolar potency. nih.gov

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of the target protein, often obtained through X-ray crystallography or NMR spectroscopy, to guide the design of potent and selective inhibitors. distantreader.orgnih.gov This rational approach is particularly effective for optimizing ligands that bind to a well-defined pocket on the target.

SBDD has been extensively applied to the development of indazole derivatives targeting a range of proteins:

EGFR Kinase Inhibitors: A structure-based approach was used to design 1H-indazole analogues as irreversible and mutant-selective inhibitors of the Epidermal Growth Factor Receptor (EGFR). This led to the identification of a compound highly active against the L858R/T790M double mutant of EGFR, which is associated with resistance to cancer therapies. nih.gov

ERK1/2 Inhibitors: Guided by structural information and knowledge-based design, a series of 1H-indazole amide derivatives were synthesized and evaluated for their activity against extracellular signal-regulated kinase1/2 (ERK1/2). This effort produced advanced compounds with excellent enzymatic and cellular activity. nih.gov

SAH/MTAN Inhibitors: In the fight against antimicrobial resistance, structure-guided methods were used to design 5-aminoindazole (B92378) derivatives as inhibitors of S-adenosylhomocysteine/methylthioadenosine nucleosidase (SAH/MTAN). X-ray crystal structures of lead compounds co-crystallized with the target enzyme from pathogenic bacteria revealed the binding mode and provided crucial information for designing more active analogues. distantreader.orgnih.gov

Molecular docking, a key component of SBDD, is used to predict the binding conformation and affinity of a ligand within the active site of a target protein. Studies on indazole derivatives as potential anticancer agents have used docking to assess their binding effectiveness with specific cancer-related proteins. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of newly designed molecules, prioritizing compounds for synthesis, and gaining insights into the structural features that govern biological function.

Development of QSAR Models for Indazole Derivatives

The development of a robust QSAR model involves several critical steps, starting with the compilation of a dataset of compounds with known biological activities. uniroma1.it For indazole derivatives, various studies have developed QSAR models to understand their activity against different targets.

A typical workflow for developing a QSAR model includes:

Data Set Compilation: A dataset of indazole compounds with measured biological activity (e.g., K_i, IC_50) is collected. For example, a QSAR study on indazole compounds inhibiting SAH/MTAN-mediated quorum sensing used a dataset of 40 compounds. distantreader.orgnih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include 2D descriptors (e.g., topological indices) and 3D descriptors (e.g., steric and electrostatic fields). nih.govnih.gov

Data Division: The dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive ability. nih.govuniroma1.it For instance, in one study, the total data was split into a 72.5% training set and a 27.5% test set. distantreader.orgnih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) coupled with genetic algorithms (GA-MLR) for variable selection, are used to generate the mathematical equation linking the descriptors to the biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also used to generate models based on steric and electrostatic fields. nih.govresearchgate.net

For example, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors were performed to understand the variables influencing their inhibitory potency. The resulting steric and electrostatic maps provided a structural framework for designing new, more potent inhibitors. nih.govresearchgate.net

Statistical Validation and Predictive Power Assessment of QSAR Models

The validation of a QSAR model is crucial to ensure its reliability and predictive power. nih.govsemanticscholar.org Validation is performed both internally (on the training set) and externally (on the test set).

Key Statistical Parameters for Validation:

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model for the training set. | Closer to 1.0 |

| q² or R²_cv (Cross-validated R²) | Assesses the internal predictive ability of the model, often calculated using the leave-one-out (LOO) method. | > 0.6 for a reliable model uniroma1.it |

| R²_pred (Predictive R² for test set) | Measures the model's ability to predict the activity of an external set of compounds. | > 0.6 for a reliable model uniroma1.it |

| SEE (Standard Error of Estimate) | Represents the standard deviation of the residuals. | Lower values are better |

A QSAR model developed for indazole compounds against SAH/MTAN demonstrated good statistical validity. The model could explain 85.2% (R²) of the variance in the training set and predict 78.1% (q²) of the variance. Its external predictability was confirmed with a squared correlation coefficient of 0.751 between observed and predicted activities for the test set. nih.gov

In another 3D-QSAR study on indazole derivatives, the developed models showed good statistical measures with high r² and q² values (e.g., q² = 0.7173 and 0.819 for different targets), indicating excellent predictive ability. researchgate.net Rigorous validation ensures that the QSAR model is not a result of chance correlation and can be confidently used to predict the activity of new indazole analogues, thereby guiding further drug discovery efforts. nih.govsemanticscholar.org

Investigation of Molecular Target Interactions and Mechanisms of Action

Research into indazole derivatives has revealed their ability to interact with a diverse array of intracellular targets, modulating key signaling pathways involved in cancer, inflammation, and other disease states.

Indazole-based compounds have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes.

Rho-associated coiled-coil kinases (ROCK-I/II): The ROCK serine/threonine kinases are key regulators of cellular functions like proliferation, migration, and apoptosis. nih.gov Indazole derivatives have emerged as a promising chemotype for ROCK inhibition. nih.gov A screen of a kinase inhibitor library identified indazole-based compounds as highly selective inhibitors for both ROCK1 and ROCK2 isoforms. nih.gov Structure-activity relationship (SAR) studies of N-substituted prolinamido indazole derivatives found that compounds with a β-proline moiety possessed enhanced activity against ROCK-I. nih.gov For instance, the S-isomer of one such derivative demonstrated significantly better activity than its corresponding R-isomer, highlighting the stereospecificity of the interaction. nih.gov

| Compound Class | Target Kinase | Key Findings |

| Indazole-based inhibitors | ROCK1, ROCK2 | Identified as highly selective inhibitors from a kinase inhibitor library screen. nih.gov |

| N-substituted prolinamido indazoles | ROCK-I | S-isomers showed higher potency than R-isomers, with one S-isomer (67a) having an IC50 of 0.42 µM. nih.gov |

Inhibitor of nuclear factor kappa-B kinase subunit alpha (IKKα): The IKKs are central to the regulation of NF-κB signaling pathways. researchgate.netnih.gov While many inhibitors target the IKKβ subunit, there has been a lack of selective pharmacological tools for IKKα. researchgate.netwikipedia.org To address this, researchers developed a novel series of IKKα inhibitors based on an aminoindazole-pyrrolo[2,3-b]pyridine scaffold. researchgate.netwikipedia.org These compounds demonstrated high potency and, crucially, high selectivity for IKKα over IKKβ in vitro. researchgate.netwikipedia.org Molecular modeling was used to explain the structure-activity relationships, leading to the identification of compounds that can selectively probe the function of IKKα in cellular pathways. researchgate.netwikipedia.org

| Compound | IKKα Kᵢ | IKKβ Kᵢ | Selectivity (IKKβ/IKKα) |

| SU1261 | 10 nM | 680 nM | 68-fold |

| SU1349 | 16 nM | 3352 nM | 210-fold |

| Data sourced from references researchgate.netwikipedia.org. |

Tumor progression locus 2 (Tpl2): The Tpl2 kinase (also known as COT) is another important target in inflammatory pathways. stemcell.comdrugtargetreview.com An indazole-based compound was identified as a hit from a high-throughput screening effort, showing single-digit micromolar activity against Tpl2. stemcell.com Subsequent medicinal chemistry efforts focusing on modifications at the C3 and C5 positions of the indazole ring led to the discovery of more potent compounds, demonstrating the utility of the indazole scaffold for developing Tpl2 inhibitors. stemcell.com

Indazole derivatives have been shown to inhibit various enzymes, particularly those involved in immune regulation and inflammation.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that catabolizes tryptophan and is a key target in cancer immunotherapy due to its immunosuppressive functions. mdpi.comnih.gov The indazole scaffold has emerged as a high-affinity heme-binding motif for IDO1 inhibition. mdpi.com Specifically, the 6-aminoindazole template is noted to play a significant role in the interaction with the IDO1 active site. frontiersin.org A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated, leading to the identification of a potent dual inhibitor of IDO1 and the related enzyme Tryptophan 2,3-dioxygenase (TDO). nih.gov One compound from this series, compound 35, showed potent enzymatic and cell-based inhibition of IDO1. nih.gov Further research on N-substituted 1,3-dimethyl-1H-indazol-6-amine derivatives also yielded compounds with potent anti-proliferative activity and the ability to suppress IDO1 protein expression in human colorectal cancer cells. mdpi.com

| Compound/Derivative Class | Assay Type | IDO1 IC₅₀ |

| 4,6-substituted-1H-indazole (Compound 35) | Enzymatic | 0.74 µM |

| 4,6-substituted-1H-indazole (Compound 35) | HeLa Cells | 1.37 µM |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Compound 36) | HCT116 Cells | 0.4 µM (anti-proliferative) |

| Data sourced from references nih.govmdpi.com. |

Cyclooxygenase-1/2 (COX-1/2): COX enzymes are key to the inflammatory process. A major goal in anti-inflammatory drug design is the selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform. mdpi.com Studies have shown that indazole and its derivatives can act as selective COX-2 inhibitors. nih.govucl.ac.uk In one study, various indazole compounds were tested, with 5-aminoindazole showing the highest inhibitory activity against COX-2. nih.gov A separate effort to design selective COX-2 inhibitors led to a series of novel (aza)indazole derivatives, with several compounds showing high selectivity and effective COX-2 inhibition in the sub-micromolar to low-micromolar range. mdpi.com

| Compound | COX-2 IC₅₀ |

| Indazole | 23.42 µM |

| 5-Aminoindazole | 12.32 µM |

| 6-Nitroindazole | 19.22 µM |

| (Aza)indazole Derivative 16 | 0.409 µM |

| Data sourced from references mdpi.comnih.gov. |

Protein Arginine Methyltransferases (PRMTs): PRMTs are a family of enzymes that catalyze the methylation of arginine residues, a post-translational modification crucial to many cellular processes. nih.govnih.gov Misregulation of PRMTs is linked to various diseases, particularly cancer, making them attractive therapeutic targets. nih.govnih.gov While significant effort has gone into developing PRMT inhibitors, with several potent and selective inhibitors being identified, these compounds are typically based on scaffolds such as furan, thiazole, or thioadenosine. nih.govnih.govnih.gov Currently, the scientific literature does not prominently feature inhibitors based on the this compound scaffold for this particular enzyme class.

The formation of G-quadruplex (G4) structures in the promoter regions of oncogenes, such as c-MYC, can inhibit gene transcription, representing a potential anticancer strategy. nih.govresearchgate.net The stabilization of these G4 structures by small molecules is an area of active research. nih.govnih.gov A variety of heterocyclic compounds, including those based on carbazole, thiazole, and imidazole (B134444) scaffolds, have been shown to bind to and stabilize the G-quadruplex in the c-MYC promoter. nih.govnih.govnih.gov While these studies demonstrate the principle of targeting G4 DNA with small molecules, research specifically describing the binding of this compound or its direct derivatives to the c-MYC promoter G-quadruplex is not extensively documented in available literature.

Receptor Binding and Modulation Studies

Indazole derivatives have also been explored for their ability to bind to and modulate the function of various cell surface and intracellular receptors.

Mineralocorticoid Receptor (MR): The MR is a nuclear receptor that plays a key role in regulating blood pressure and electrolyte balance. frontiersin.org Antagonists of this receptor are used in treating hypertension and heart failure. Research has led to the development of non-steroidal, indazole-based MR antagonists. nih.govnih.gov A key example is a 6-fluoroindazole compound, which was identified as a potent MRA with good metabolic stability. nih.govnih.govnih.gov

Glucocorticoid Receptor (GR): The GR is another nuclear receptor critical for regulating inflammation and metabolism. An indazole-based series of GR agonists has been reported, with compounds showing nanomolar affinity for the receptor. researchgate.net Further development led to the discovery of exceptionally potent, non-steroidal indazolyl amide GR agonists. In other work, a structure-based design approach identified a novel class of indazole ether-based GR modulators, with several examples displaying cell potency in the picomolar range.

Melanin-concentrating hormone receptor 1 (MCH-1): The MCH-1 receptor is a GPCR implicated in the regulation of appetite and energy balance, making it a target for obesity treatment. A new series of 5-(pyridinon-1-yl)indazoles was synthesized and shown to have MCH-1 antagonist activity. nih.gov Further structural modifications of this series to 5-(furopyridinon-5-yl)indazoles provided compounds with enhanced pharmacokinetic properties. nih.gov

Transient receptor potential vanilloid 1 (TRPV1): The TRPV1 receptor is a ligand-gated ion channel involved in pain and thermosensation. wikipedia.org The indazole scaffold has been incorporated into molecules designed as TRPV1 modulators. In one study, researchers synthesized N-indazole-4-aryl piperazine (B1678402) carboxamide analogues and found that the substitution position on the indazole ring was critical for function. Interestingly, this work demonstrated that altering the orientation of the indazole core could achieve a functional conversion of the molecule from a TRPV1 antagonist to a potent and selective TRPV1 agonist.

Sigma-1 and Sigma-2 Receptor Ligand Research

The indazole scaffold has been identified as a promising framework in the development of ligands for various biological targets, including sigma receptors. The sigma-1 (σ1R) and sigma-2 (σ2R) receptors are unique transmembrane proteins implicated in a range of cellular functions and pathological conditions, including cancer and central nervous system (CNS) disorders. nih.gov While direct research on this compound as a sigma receptor ligand is not extensively documented in publicly available literature, studies on structurally related indazole derivatives highlight the potential of this chemical class to interact with these receptors.

Sigma receptors were initially misidentified as a type of opioid receptor but are now understood to be distinct proteins. The σ1R, a 223 amino acid protein, functions as a molecular chaperone at the endoplasmic reticulum and can modulate various ion channels and signaling pathways. nih.gov The σ2R, identified as the transmembrane protein TMEM97, is overexpressed in numerous proliferating tumor cells and is involved in cholesterol homeostasis and intracellular calcium regulation. nih.gov

Research into tetrahydroindazole-based compounds has led to the development of potent and selective σ2R ligands. nih.gov Medicinal chemistry efforts have focused on modifying the indazole core to improve binding affinity and selectivity over the σ1R subtype. This is crucial for developing pharmacological tools to dissect the specific roles of each receptor. nih.gov For instance, a series of tetrahydroindazole (B12648868) amides were synthesized and evaluated for their binding affinity at both sigma receptor subtypes. The binding affinity is typically determined through radioligand binding assays, where the test compound's ability to displace a known radiolabeled ligand (e.g., [³H]-(+)-pentazocine for σ1R) is measured. nih.govresearchgate.net

The general pharmacophore for sigma receptor ligands often includes a nitrogen atom that can be protonated, which is a feature present in the aminoethyl side chain of this compound. The development of selective ligands is an active area of research, with studies showing that modifications to the indazole structure can yield compounds with high selectivity for σ2R over σ1R. nih.gov

| Compound | Structure | Receptor Subtype | Binding Affinity (Ki, nM) |

| Tetrahydroindazole Derivative 7a | N,N-dimethyl-1-propyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | Sigma-1 | 1576 |

| Sigma-2 | 2193 | ||

| Tetrahydroindazole Derivative 7l | (4-fluorophenyl)(1-propyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone | Sigma-1 | >10000 |

| Sigma-2 | 32 | ||

| Tetrahydroindazole Derivative 7m | (4-chlorophenyl)(1-propyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone | Sigma-1 | >10000 |

| Sigma-2 | 20 |

This table presents binding affinity data for select tetrahydroindazole derivatives as reported in research literature. Data sourced from reference nih.gov.

Influence on Cellular Signaling Pathways

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, immune function, and cell survival. nih.gov Its dysregulation is linked to numerous inflammatory diseases. nih.govnih.gov The pathway's central components are NF-κB transcription factors, which, in an inactive state, are held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB into the nucleus to activate gene expression. nih.gov

The mechanism often involves preventing the degradation of IκBα or inhibiting the nuclear translocation of the p65 subunit of NF-κB. nih.gov Given that the indazole nucleus is a core component of molecules with demonstrated anti-inflammatory effects, it is plausible that derivatives like this compound could be investigated for similar activities.

The RhoA/Rho-kinase (ROCK) signaling pathway is a key regulator of cellular functions such as actin cytoskeleton organization, cell adhesion, and smooth muscle contraction. nih.gov Consequently, inhibitors of this pathway have therapeutic potential in a variety of diseases, including hypertension and inflammatory disorders. nih.govresearchgate.net The indazole scaffold has been identified as a core structure for the development of potent ROCK inhibitors. researchgate.netmdpi.com

Research has led to the discovery of N-substituted prolinamido indazoles as potent ROCK inhibitors. mdpi.com These studies perform lead optimization on parent compounds to enhance inhibitory activity. For instance, modifying the substituents on the indazole and prolinamide moieties resulted in analogues with significantly improved potency against ROCK I. mdpi.com The inhibitory activity is typically measured using enzymatic assays that quantify the kinase's ability to phosphorylate its substrate.

| Compound | Structure | Target | Inhibitory Activity (IC50, µM) |

| DL0805 | Parent indazole compound | ROCK I | 6.7 |

| Derivative 4a | 1-Benzyl-N-(1H-indazol-5-yl)pyrrolidine-3-carboxamide | ROCK I | 0.27 |

| Derivative 4b | N-(1H-Indazol-5-yl)-1-(4-methylbenzyl)pyrrolidine-3-carboxamide | ROCK I | 0.17 |

This table shows the ROCK I inhibitory activity of a parent indazole compound and its optimized derivatives. Data sourced from reference mdpi.com.

The molecular mechanism of ROCK inhibition often involves competitive binding at the ATP-binding site of the kinase. researchgate.net While direct studies on this compound are absent, the established success of the indazole scaffold in designing potent ROCK inhibitors suggests that derivatives of this compound could be explored for activity against the RhoA/ROCK pathway. mdpi.com

In Vitro Studies on Anti-Proliferative Effects in Research Cell Lines

The indazole core is a recognized scaffold in medicinal chemistry, forming the basis of several anti-cancer agents. rsc.orgnih.gov Research into derivatives structurally related to this compound, specifically 6-substituted aminoindazoles, has revealed significant anti-proliferative activity against various human cancer cell lines. nih.gov

One study focused on a series of N-substituted-1,3-dimethyl-1H-indazol-6-amines, which are close structural analogues. nih.gov These compounds were evaluated for their in vitro anti-proliferative effects across a panel of cancer cell lines, including human colorectal carcinoma (HCT116), lung carcinoma (A549), and breast adenocarcinoma (MDA-MB-231). The anti-proliferative activity is quantified by the IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) from this series demonstrated particularly potent activity against the HCT116 cell line with an IC50 value of 0.4 µM. nih.gov Further investigation into its mechanism revealed that this compound induced cell cycle arrest at the G2/M phase in HCT116 cells. nih.gov Another study on 1,3-dimethyl-6-amino indazole derivatives identified compound 7 (N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine) as a potent anticancer agent that induces apoptosis. nih.gov

| Compound | Cell Line | Cell Type | Anti-proliferative Activity (IC50, µM) |

| Compound 36 | HCT116 | Colorectal Carcinoma | 0.4 ± 0.3 |

| A549 | Lung Carcinoma | 4.3 ± 0.6 | |

| SK-HEP-1 | Liver Adenocarcinoma | 2.5 ± 0.8 | |

| SNU-638 | Gastric Carcinoma | 3.5 ± 0.6 | |

| MDA-MB-231 | Breast Adenocarcinoma | 2.3 ± 0.5 | |

| Etoposide (Control) | HCT116 | Colorectal Carcinoma | 2.9 ± 0.3 |

This table summarizes the in vitro anti-proliferative activity of N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Compound 36) compared to the standard drug Etoposide. Data sourced from reference nih.gov.

These findings underscore the potential of the 6-amino-1-methyl-1H-indazole scaffold as a basis for the development of novel anti-proliferative agents.

Research on Anti-Angiogenic Potential and Related Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. rsc.org The inhibition of angiogenesis is a key strategy in cancer therapy, with a primary target being the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Several studies have demonstrated that indazole-based derivatives can function as potent inhibitors of VEGFR-2 kinase, thereby exhibiting anti-angiogenic properties. rsc.orgnih.gov

While no specific anti-angiogenic studies on this compound have been published, extensive research on related indazole-pyrimidine and N-substituted indazole derivatives has shown promising results. rsc.orgnih.gov These compounds are designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, inhibiting its activity and downstream signaling. The efficacy of these compounds is often first evaluated in enzymatic assays to determine their IC50 against the kinase, followed by cell-based assays using human umbilical vein endothelial cells (HUVECs) to assess their impact on cell proliferation and tube formation. rsc.orgnih.gov

For instance, a series of indazole-pyrimidine derivatives were synthesized and evaluated as VEGFR-2 inhibitors. Compound 6i from this series showed potent enzymatic inhibition with an IC50 of 24.5 nM and also inhibited HUVEC proliferation with an IC50 of 1.37 µM. rsc.org Another study on N2-(substituted benzyl)-3-(4-methylphenyl)indazoles also identified compounds with significant anti-angiogenic activity. nih.gov

| Compound | Target | Enzymatic Inhibition (IC50) | HUVEC Proliferation (IC50) |

| Indazole Derivative 6i | VEGFR-2 | 24.5 nM | 1.37 µM |

| Indazole Derivative 30 | VEGFR-2 | 1.24 nM | Not Reported |

| Sorafenib (Control) | VEGFR-2 | 90 nM | 1.12 µM |

This table presents the in vitro anti-angiogenic activity of select indazole derivatives targeting VEGFR-2. Data sourced from references rsc.orgnih.gov.

The consistent finding of anti-angiogenic activity among various indazole derivatives suggests that the core scaffold is well-suited for targeting VEGFR-2, making this compound a candidate for future investigation in this area.

Antimicrobial Research Applications: Bacterial and Fungal Growth Inhibition Studies

The indazole nucleus is a versatile scaffold that has been incorporated into molecules exhibiting a broad spectrum of biological activities, including antimicrobial effects. nih.govresearchgate.netnih.gov Although research specifically targeting this compound for its antimicrobial properties is limited, studies on related 6-nitro and 6-amino-benzo[g]indazole derivatives have shown activity against various bacterial strains. nih.gov

The antimicrobial potential of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov For example, new substituted benzo[g]indazoles were evaluated for their antibacterial activity against both wild-type and multidrug-resistant bacteria. Nitro-based indazoles, in particular, showed activity against Neisseria gonorrhoeae. nih.gov Another study on 6-bromo-1H-indazole derivatives also reported moderate to good inhibition against different bacterial and fungal strains. researchgate.net

| Compound | Microbial Strain | MIC (µg/mL) |

| Nitro-indazole 12a | N. gonorrhoeae | 250 |

| Nitro-indazole 13b | N. gonorrhoeae | 62.5 |

| 3-chloro-6-nitro-1H-indazole 13 | Leishmania major | 10.95 ± 1.07 |

This table shows the antimicrobial and antiprotozoal activity of select indazole derivatives from different research studies. Data sourced from references nih.govnih.gov.

The mechanism by which indazole derivatives exert their antimicrobial effects can vary, but may involve the inhibition of essential bacterial enzymes involved in processes like DNA replication or cell wall synthesis. researchgate.net The presence of the 6-amino group in the core structure of this compound makes it a compound of interest for future antimicrobial screening, building upon the findings from these related derivatives.

Advanced Analytical and Spectroscopic Techniques for Research on 6 1 Aminoethyl 1 Methyl 1h Indazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. It provides detailed information about the chemical environment of individual atoms (specifically hydrogen and carbon) and their connectivity within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques used to confirm the primary structure of 6-(1-Aminoethyl)-1-methyl-1H-indazole.

¹H-NMR Spectroscopy: This technique identifies the different types of hydrogen atoms (protons) in the molecule. The spectrum would be expected to show distinct signals for the protons on the indazole ring, the N-methyl group, the ethyl side chain (both the methine -CH and the methyl -CH₃), and the amino (-NH₂) group. The chemical shift of each signal indicates its electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons, which helps to piece together the molecular fragments.

¹³C-NMR Spectroscopy: This method detects the different carbon atoms. A ¹³C-NMR spectrum for this compound would be expected to display separate signals for each unique carbon atom in the indazole core, the N-methyl group, and the aminoethyl side chain. This provides a map of the carbon skeleton of the molecule.

Table 1: Expected ¹H-NMR Chemical Shift Ranges for this compound (Note: These are estimated values and can vary based on solvent and experimental conditions.)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Indazole-H | 7.0 - 8.0 | Singlet, Doublet |

| -CH(NH₂) | 4.0 - 4.5 | Quartet |

| N-CH₃ | 3.8 - 4.2 | Singlet |

| -NH₂ | 1.5 - 3.0 | Broad Singlet |

| -CH-CH₃ | 1.4 - 1.7 | Doublet |

Table 2: Expected ¹³C-NMR Chemical Shift Ranges for this compound (Note: These are estimated values and can vary based on solvent and experimental conditions.)

| Carbons | Expected Chemical Shift (δ, ppm) |

| Indazole-C (Aromatic) | 109 - 142 |

| -CH(NH₂) | 45 - 55 |

| N-CH₃ | 30 - 35 |

| -CH-CH₃ | 20 - 25 |

While 1D-NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for confirming the precise connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show a correlation between the methine (-CH) proton and the methyl (-CH₃) protons of the ethyl group, confirming this fragment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. mdpi.com It is essential for definitively assigning which proton belongs to which carbon in the molecule's skeleton. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting different parts of the molecule. For instance, it could show a correlation between the N-methyl protons and the C7a and C3 carbons of the indazole ring, confirming the position of the methyl group at N1.

When investigating how a molecule like this compound interacts with a biological target (e.g., a protein), ligand-observed NMR techniques are highly valuable. These methods are particularly suited for detecting weak binding events, which are common in the early stages of drug discovery. sandiego.edu Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify which parts of the ligand are in close contact with the target protein, providing crucial insights for structure-activity relationship (SAR) studies. sandiego.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

ESI-MS is a soft ionization technique that is ideal for determining the molecular weight of a compound with high accuracy. When a solution of this compound is analyzed by ESI-MS in positive ion mode, the molecule is expected to accept a proton (H⁺) to form a pseudomolecular ion [M+H]⁺. The theoretical exact mass of this ion can be calculated, and a high-resolution mass spectrometer can measure it with high precision, thus confirming the elemental composition of the molecule.

Table 3: Expected ESI-MS Data for this compound

| Molecular Formula | Ion | Theoretical Exact Mass [M+H]⁺ |

| C₁₀H₁₃N₃ | [C₁₀H₁₄N₃]⁺ | 176.1233 |

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is a standard method for assessing the purity of a chemical sample. A sample of this compound can be injected into an LC system, which separates the main compound from any impurities. The eluent from the LC column is then directed into the mass spectrometer, which confirms the identity of the main peak by its mass-to-charge ratio and can help identify the molecular weights of any impurities present. This method is essential for quality control and reaction monitoring in the synthesis of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. nih.gov By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be determined. For "this compound," IR spectroscopy would be instrumental in confirming the presence of key functional groups, including the primary amine, the indazole ring system, and the methyl and ethyl substituents.

The IR spectrum of an indazole derivative is typically complex due to the various vibrational modes of the bicyclic system. However, distinct regions of the spectrum can be assigned to specific functional groups. The N-H stretching vibrations of the primary amine in the aminoethyl group are expected to appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic indazole ring and the aliphatic ethyl and methyl groups would be observed between 2850 and 3100 cm⁻¹.

The "fingerprint region," typically from 1600 to 600 cm⁻¹, contains a wealth of information about the molecule's structure. mpg.de Within this region, C=C and C=N stretching vibrations of the indazole ring are expected to produce characteristic bands. Bending vibrations of N-H and C-H bonds also contribute to the complexity of this region. The precise positions of these bands can be influenced by the substitution pattern on the indazole ring.

Below is a table summarizing the expected characteristic IR absorption bands for "this compound" based on known data for similar substituted indazoles. nih.govnih.govresearchgate.netchemicalbook.comnist.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Primary Amine | 3300 - 3500 |

| Aromatic C-H Stretch | Indazole Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Methyl & Ethyl Groups | 2850 - 2960 |

| C=C and C=N Stretch | Indazole Ring | 1450 - 1620 |

| N-H Bend | Primary Amine | 1590 - 1650 |

| C-N Stretch | Amine and Indazole | 1250 - 1350 |

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com While the crystal structure of "this compound" itself is not publicly available, analysis of its derivatives provides valuable insights into the molecular geometry, conformation, and intermolecular interactions that govern the solid-state packing. nih.govresearchgate.net

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the positions of individual atoms can be determined. The resulting structural model provides precise data on bond lengths, bond angles, and torsion angles. mdpi.com

For derivatives of "this compound," X-ray crystallography can reveal:

The planarity of the indazole ring system.

The conformation of the 1-aminoethyl side chain relative to the indazole ring.

The nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing. nih.gov

The following table presents representative crystallographic data for a related indazole derivative, 3-{1-[(1-allyl-1H-indazol-6-yl)amino]-ethyl-idene}-6-methyl-2H-pyran-2,4(3H)-dione, to illustrate the type of information obtained from such studies. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234 (3) |

| b (Å) | 15.4321 (5) |

| c (Å) | 11.9876 (4) |

| β (°) | 109.876 (2) |

| Volume (ų) | 1754.32 (9) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.324 |

Biophysical Techniques for Quantifying Molecular Interactions (e.g., Fluorescence Titration, MicroScale Thermophoresis)

Understanding how "this compound" interacts with biological macromolecules is crucial for elucidating its mechanism of action. Biophysical techniques such as fluorescence titration and MicroScale Thermophoresis (MST) are employed to quantify these interactions.

Fluorescence Titration

Fluorescence titration is a widely used method to study the binding of a ligand to a protein or other macromolecule. nih.gov This technique relies on changes in the fluorescence properties of either the ligand or the macromolecule upon binding. Indazole derivatives have been shown to possess fluorescent properties that can be exploited for such studies. semanticscholar.orgarkat-usa.org

In a typical experiment, a solution of the fluorescent molecule (e.g., a protein with intrinsic tryptophan fluorescence, or a fluorescently labeled ligand) is titrated with increasing concentrations of the binding partner. The change in fluorescence intensity is monitored and plotted against the concentration of the titrant. This binding curve can then be fitted to a suitable binding model to determine the dissociation constant (Kd), which is a measure of the binding affinity. nih.gov

Below is an illustrative data table for a hypothetical fluorescence titration experiment involving "this compound" and a target protein.

| Ligand Concentration (µM) | Fluorescence Intensity (a.u.) |

| 0 | 100 |

| 1 | 95 |

| 5 | 80 |

| 10 | 65 |

| 20 | 50 |

| 50 | 35 |

| 100 | 25 |

MicroScale Thermophoresis (MST)

MicroScale Thermophoresis (MST) is a powerful, immobilization-free technique for quantifying biomolecular interactions in solution. wikipedia.orgdundee.ac.uk It measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis. nih.gov This movement is sensitive to changes in the size, charge, and hydration shell of a molecule, all of which can be altered upon ligand binding. researchgate.net

In an MST experiment, one of the binding partners is fluorescently labeled. A series of samples with a fixed concentration of the labeled molecule and varying concentrations of the unlabeled ligand are prepared. An infrared laser is used to create a precise temperature gradient within each sample capillary, and the movement of the fluorescent molecules is monitored. The change in thermophoresis is plotted against the ligand concentration to generate a binding curve, from which the Kd can be determined. mdpi.com

The following table provides a hypothetical dataset for an MST experiment.

| Ligand Concentration (nM) | Normalized Fluorescence (Fnorm) |

| 0.1 | 1.02 |

| 1 | 1.15 |

| 10 | 2.54 |

| 100 | 5.89 |

| 1000 | 9.76 |

| 10000 | 10.01 |

| 100000 | 10.03 |

Future Research Avenues and Emergent Applications

Exploration of Novel Biological Targets for Indazole Scaffolds

Indazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. nih.govnih.gov This versatility stems from the ability of the indazole scaffold to interact with a diverse range of biological targets. Future research on 6-(1-Aminoethyl)-1-methyl-1H-indazole would logically extend to screening against targets that have shown affinity for other indazole-containing molecules.

Many indazole-based compounds have been developed as kinase inhibitors for cancer therapy. nih.govrsc.org For instance, derivatives have shown potent inhibitory activity against extracellular signal-regulated kinase (ERK1/2), epidermal growth factor receptor (EGFR), and Aurora kinases. nih.gov Another key area of investigation is the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy, where 1,3-dimethyl-6-amino indazole derivatives have shown inhibitory effects. nih.govnih.gov Furthermore, novel indazole derivatives have been identified as inhibitors of bacterial peptidoglycan synthesis, indicating potential as antibacterial agents. nih.gov The exploration of these and other target classes could reveal the therapeutic potential of this compound.

| Target Class | Specific Target Example | Therapeutic Area | Rationale for Exploration |

|---|---|---|---|

| Protein Kinases | ERK, EGFR, Aurora, Bcr-Abl, Pim | Oncology | The indazole scaffold is a common hinge-binding fragment in many FDA-approved kinase inhibitors. nih.govnih.govrsc.org |

| Immunomodulatory Enzymes | Indoleamine 2,3-dioxygenase 1 (IDO1) | Oncology, Immunology | Amino-indazole derivatives have shown promise as IDO1 inhibitors, reactivating anti-tumor immune responses. nih.govnih.gov |

| Bacterial Enzymes | Glutamate Racemase, DNA Gyrase | Infectious Diseases | Indazoles have been developed as inhibitors of essential bacterial processes like cell wall and DNA synthesis. nih.govresearchgate.net |

| Hypoxia-Inducible Factors | HIF-1 | Oncology | The indazole core has been incorporated into inhibitors of HIF-1, a key factor in tumor survival. nih.gov |

| G-Protein Coupled Receptors | 5-HT3 Receptor | Neurology, Gastroenterology | Indazole derivatives like granisetron (B54018) are established 5-HT3 antagonists used as anti-emetics. nih.gov |

Development of Advanced Probes for Biochemical Research

The structural characteristics of this compound, particularly the primary amine of the aminoethyl group, make it an excellent candidate for derivatization into advanced biochemical probes. This terminal amine provides a reactive handle for conjugation with various functional moieties without significantly altering the core indazole structure, which may be responsible for target binding.

For instance, the amine can be reacted with fluorophores (e.g., fluorescein, rhodamine) to create fluorescent probes. researchgate.net These probes could be used to visualize the subcellular localization of a target protein, to quantify ligand-target engagement in living cells, or in high-throughput screening assays based on fluorescence polarization. Similarly, attachment of biotin (B1667282) would allow for affinity-based purification of target proteins (pull-down assays) or for use in detection systems like ELISA. For in vivo imaging applications, a chelating agent could be attached to sequester a radionuclide for positron emission tomography (PET). The indazole moiety itself has been used in the synthesis of emissive molecular probes. researchgate.netmdpi.com

| Probe Type | Conjugated Moiety | Research Application |

|---|---|---|

| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine B) | Fluorescence microscopy, high-throughput screening, target engagement studies. |

| Affinity Probe | Biotin | Protein pull-down assays, affinity purification, Western blotting, ELISA. |

| Photoaffinity Label | Photoreactive group (e.g., azido, benzophenone) | Covalent labeling and identification of target proteins. |

| PET Imaging Agent | Radionuclide Chelator (e.g., DOTA) | In vivo imaging of target distribution and drug pharmacokinetics. |

Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. mednexus.orgijettjournal.org These computational tools can be powerfully applied to the exploration of the chemical space around the this compound scaffold.

AI/ML algorithms can be trained on large datasets of known indazole derivatives and their biological activities to build predictive models. mdpi.com These models can then perform large-scale virtual screening of hypothetical derivatives of this compound, predicting their binding affinity for various targets, as well as their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govfrontiersin.org This approach dramatically reduces the time and cost associated with synthesizing and testing compounds that are unlikely to succeed. researchgate.net

Furthermore, generative AI models can design entirely new indazole-based molecules de novo, optimized for desired properties. jsr.org For synthesis planning, retrosynthesis AI tools can predict viable and efficient synthetic routes to complex indazole analogs, overcoming potential challenges in organic synthesis. frontiersin.orgacs.org

Potential Applications of this compound in Material Science and Sensor Technologies

Beyond its biomedical potential, the chemical structure of this compound lends itself to applications in material science and chemical sensing, primarily through functional materials development and coordination chemistry.

Functional Materials Development